molecular formula C14H15NO3S B5786510 N,N-dimethyl-4-phenoxybenzenesulfonamide

N,N-dimethyl-4-phenoxybenzenesulfonamide

Cat. No.: B5786510
M. Wt: 277.34 g/mol
InChI Key: PYBKMJBXGNXTOU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenoxy group at the para position and dimethylamine groups attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science .

Properties

IUPAC Name

N,N-dimethyl-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(16,17)14-10-8-13(9-11-14)18-12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBKMJBXGNXTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity varies significantly: N,N-di-(n-butyl)-p-toluenesulfonamide is highly hydrophobic, whereas polar substituents (e.g., –NO₂, –OH) in increase solubility in polar solvents.

Physicochemical Properties

Data from analogous compounds suggest trends:

  • Solubility: Polar substituents (e.g., –OH, –NH₂) improve aqueous solubility, as seen in . The phenoxy group in the target compound may reduce solubility compared to methoxy analogs .
  • Stability: Electron-withdrawing groups (e.g., phenoxy) stabilize the sulfonamide moiety against hydrolysis, a common degradation pathway .
  • Spectroscopic Signatures :
    • IR : Sulfonamide S=O stretches typically appear at 1150–1350 cm⁻¹ ().
    • NMR : Aromatic protons in para-substituted benzene rings resonate at δ 7.2–8.0 ppm ().

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